molecular formula C13H9ClO B1607774 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde CAS No. 675596-30-2

2'-Chloro[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B1607774
M. Wt: 216.66 g/mol
InChI Key: BLNRHBKEFUOWHM-UHFFFAOYSA-N
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Description

“2-Chloro-1,1’-biphenyl” is a chemical compound with the formula C12H9Cl. It’s also known by other names such as “2-Chlorobiphenyl”, “2-Chlorodiphenyl”, “2-Monochlorobiphenyl”, and "o-Chlorodiphenyl" .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1,1’-biphenyl” consists of two benzene rings connected by a single bond, with a chlorine atom attached to one of the rings .


Physical And Chemical Properties Analysis

“2-Chloro-1,1’-biphenyl” has a molecular weight of 188.653. It has a density of 1.131 g/cm³, a melting point of 32-34°C, a boiling point of 274°C at 760 mmHg, and a flash point of 115.9°C. Its solubility in water is 7.8 mg/L at 25°C .

Scientific Research Applications

  • Scientific Field : Environmental Science and Microbiology
  • Methods of Application or Experimental Procedures : The biodegradation of PCBs like 2-chloro-1,1’-biphenyl can occur through anaerobic reductive dechlorination, aerobic metabolic degradation, or the coupling of anaerobic dechlorination and aerobic degradation . This involves the use of functional bacteria and enzymes .
  • Results or Outcomes : The low-chlorinated compounds formed after reductive dechlorination could be further aerobically degraded and completely mineralized . This provides a theoretical foundation and practical basis to use PCB-degrading microorganisms for bioremediation .
  • Scientific Field : Chemistry
  • Application Summary : 2-chloro-1,1’-biphenyl is used in the study of thermophysical properties . It’s also used as a reference compound in various scientific studies due to its well-known properties .
  • Methods of Application or Experimental Procedures : The properties of 2-chloro-1,1’-biphenyl can be studied using various experimental methods, including gas phase ion energetics data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .
  • Results or Outcomes : The results of these studies provide valuable data about the compound’s properties, such as its triple point temperature, normal boiling temperature, critical temperature, and critical pressure .

In addition, some related compounds, such as RuPhos Pd G2 and SPhos Pd G2, are used as precatalysts in the preparation of certain organic compounds .

properties

IUPAC Name

3-(2-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNRHBKEFUOWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362700
Record name 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro[1,1'-biphenyl]-3-carbaldehyde

CAS RN

675596-30-2
Record name 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromochlorobenzene (0.24 mL, 2 mmol) and 3-formylbenzeneboronic acid (0.35 g, 2.2 mmol) in toluene (20 mL) were added 2M aq. sodium carbonate (2.6 mL) followed by (Ph3P)4Pd (0.34 g, 0.3 mmol). The resulting reaction mixture was refluxed for 3 h, cooled and diluted ethyl acetate. The organic phase was washed with water, saturated aq. sodium bicarbonate, brine and dried over sodium sulfate. The filtrate was concentrated in vacuo and the residue obtained was purified by chromatography (hexane:ethyl acetate; 4:1) to yield the title product.
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.34 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kim, Y Kim, J Tae, M Yeom, B Moon… - …, 2013 - Wiley Online Library
The 5‐HT 7 receptor (5‐HT 7 R) is a promising therapeutic target for the treatment of depression and neuropathic pain. The 5‐HT 7 R antagonist SB‐269970 exhibited antidepressant‐…

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